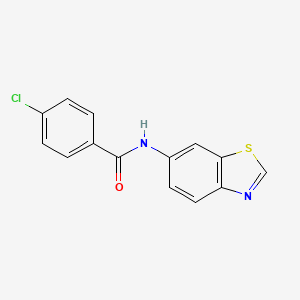N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide
CAS No.: 185142-14-7
Cat. No.: VC7954421
Molecular Formula: C14H9ClN2OS
Molecular Weight: 288.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 185142-14-7 |
|---|---|
| Molecular Formula | C14H9ClN2OS |
| Molecular Weight | 288.8 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-6-yl)-4-chlorobenzamide |
| Standard InChI | InChI=1S/C14H9ClN2OS/c15-10-3-1-9(2-4-10)14(18)17-11-5-6-12-13(7-11)19-8-16-12/h1-8H,(H,17,18) |
| Standard InChI Key | XDQZVXFBSZVVKS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3)Cl |
Introduction
Chemical Identity and Structural Properties
N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide (IUPAC name: N-(6-benzo[d]thiazolyl)-4-chlorobenzamide) is a crystalline solid with the molecular formula and a molecular weight of 288.75 g/mol. The compound features a benzothiazole ring fused to a benzene moiety, substituted at the 6-position by an amide linker connected to a 4-chlorophenyl group.
Key structural features:
-
Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole, contributing to planarity and π-conjugation.
-
4-Chlorobenzamide substituent: Enhances electrophilic character and influences intermolecular interactions via halogen bonding .
Synthesis and Reaction Optimization
NHC-Catalyzed Oxidative Amidation
The most efficient synthesis involves NHC-catalyzed oxidative coupling of 4-chlorobenzaldehyde (1a) and 2-aminobenzothiazole (2a), as reported by Premaletha et al. :
Reaction conditions:
-
Catalyst: Triazolium salt (4, 20 mol%).
-
Oxidant: Dichloroquinone (5, 2.0 equiv).
-
Base: CsCO (1.2 equiv).
-
Solvent: Dichloromethane (CHCl).
-
Temperature: 25°C.
-
Time: 12 hours.
Mechanistic pathway:
-
Aldehyde activation: NHC generates an acylazolium intermediate via nucleophilic addition to the aldehyde.
-
Oxidative amidation: The intermediate undergoes oxidation, followed by coupling with 2-aminobenzothiazole to form the amide bond .
Yield: 93% after column chromatography .
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| NHC-catalyzed | Triazolium salt | CHCl | 93 | |
| Conventional amidation | None | DMF | 65–70 |
The NHC method outperforms traditional approaches in yield and reaction time, attributed to the catalyst’s ability to bypass harsh acidic conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
-NMR (400 MHz, CDCl):
-
-NMR (100 MHz, CDCl):
Infrared (IR) Spectroscopy
Mass Spectrometry
Computational Predictions
ADMET properties (predicted using SwissADME):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume